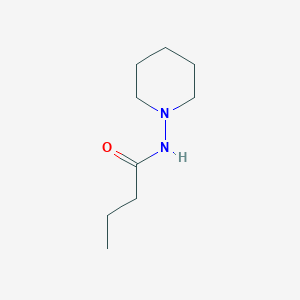

N-piperidin-1-yl-butyramide

Description

Significance of Piperidine-Containing Amides as Chemical Scaffolds

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals. researchgate.netnih.gov Its prevalence is attributed to its ability to confer desirable properties such as improved solubility, metabolic stability, and the capacity to engage in specific interactions with biological targets. researchgate.netnih.gov When combined with an amide linkage, which is a key feature of peptides and proteins, the resulting piperidine-containing amide scaffold offers a powerful platform for the design of new drugs. acs.org

The amide group can participate in hydrogen bonding, a crucial interaction for molecular recognition at receptor binding sites. acs.org The piperidine ring, with its chair-like conformation, can orient substituents in well-defined spatial arrangements, allowing for precise tuning of a molecule's interaction with its biological target. wikipedia.org This combination has been successfully exploited in the development of a wide range of therapeutic agents. researchgate.netnih.gov

Overview of N-piperidin-1-yl-butyramide as a Core Moiety in Bioactive Molecules

The this compound core is a specific embodiment of the broader class of piperidine-containing amides. The butyramide (B146194) portion provides a flexible four-carbon linker, allowing the piperidine ring to be positioned optimally for interaction with a target protein, while the terminal amide offers a site for further functionalization. This modularity enables chemists to synthesize large libraries of related compounds for structure-activity relationship (SAR) studies.

Several bioactive molecules have been developed that feature the this compound core. These compounds span a range of therapeutic areas, demonstrating the versatility of this scaffold. For instance, derivatives have been investigated for their potential as anticancer agents and as modulators of the central nervous system. nih.govvulcanchem.com

Below is a table of representative bioactive molecules that incorporate the this compound moiety:

| Compound Name | Therapeutic Area/Target |

| 4-(3,6-Dibromocarbazol-9-yl)-N-(2-piperidin-1-ylethyl)butyramide | Anticancer |

| N-[5-(5-Fluoro-pyridin-3-yl)-1H-pyrazol-3-yl]-4-piperidin-1-yl-butyramide | α7 Nicotinic Acetylcholine (B1216132) Receptor Agonist |

| (S)-2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-3,N-dimethyl-butyramide | Potential Neuropharmacological Activity |

Historical Context and Current Research Trajectories

The use of piperidine-containing compounds in medicine has a long history, with many natural alkaloids featuring this ring system. wikipedia.orgencyclopedia.pub The synthetic exploration of piperidine derivatives for drug discovery began in earnest in the 20th century and continues to be a vibrant area of research. nih.gov

The development of molecules containing the this compound core is a more recent trend, driven by advances in synthetic chemistry and a deeper understanding of drug-receptor interactions. Early research often focused on the synthesis of libraries of related compounds to explore their biological activities. nih.gov

Current research is directed towards the rational design of this compound derivatives with improved potency, selectivity, and pharmacokinetic properties. researchgate.net This includes the use of computational modeling to predict how these molecules will interact with their biological targets and the development of novel synthetic methods to access more complex and diverse structures. acs.org The focus on this scaffold underscores a continuing interest in leveraging the advantageous properties of the piperidine ring and amide functionality in the pursuit of new and effective therapies.

Structure

3D Structure

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

N-piperidin-1-ylbutanamide |

InChI |

InChI=1S/C9H18N2O/c1-2-6-9(12)10-11-7-4-3-5-8-11/h2-8H2,1H3,(H,10,12) |

InChI Key |

NXEYDSFGBNBXOD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NN1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Piperidin 1 Yl Butyramide Analogues

Foundational Synthetic Pathways for the Butyramide (B146194) Linkage and Piperidine (B6355638) Ring System

The construction of N-piperidin-1-yl-butyramide analogues relies on fundamental organic reactions for the formation of the amide bond and the synthesis of the piperidine core. These methods provide the basic framework upon which more complex derivatives can be built.

N-Alkylation and Acylation Reactions

The formation of the butyramide linkage is most commonly achieved through the N-acylation of a pre-existing piperidine ring. This can be accomplished using various acylating agents. A typical laboratory-scale synthesis involves the reaction of piperidine with an activated form of butyric acid, such as butyryl chloride or butyric anhydride. hud.ac.ukcelanese.com The reaction is generally carried out in the presence of a base, like triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride or butyric acid byproduct. hud.ac.uk

Alternatively, direct catalytic amidation between a piperidine derivative and butyric acid represents a more atom-economical approach. catalyticamidation.infomdpi.com Catalysts such as boric acid can facilitate this transformation, which proceeds with the loss of a water molecule. orgsyn.org While efficient, these methods may require higher temperatures to drive the reaction to completion. orgsyn.org

| Acylating Agent | Typical Base/Catalyst | Key Features |

| Butyryl Chloride | Triethylamine, Pyridine | High reactivity, often proceeds at room temperature. |

| Butyric Anhydride | None or mild base | Generally less reactive than acid chlorides, may require heating. celanese.comncsu.edu |

| Butyric Acid | Boric Acid, DCC, EDC | More atom-economical, often requires a catalyst and/or coupling agent. catalyticamidation.infoorgsyn.org |

Stereoselective Synthesis Approaches for Piperidine Moieties

The stereochemistry of the piperidine ring can be critical for the biological activity of this compound analogues. nih.gov Consequently, numerous stereoselective methods for the synthesis of substituted piperidines have been developed. These approaches can be broadly categorized into methods that construct the ring stereoselectively and those that modify a pre-existing prochiral ring.

One common strategy involves the hydrogenation of substituted pyridine precursors. nih.gov The use of chiral catalysts, such as those based on iridium or rhodium, can induce high levels of enantioselectivity in the resulting piperidine. nih.gov The diastereoselectivity of the hydrogenation can often be controlled by the choice of catalyst and reaction conditions, allowing for the formation of specific stereoisomers. nih.gov

Other notable methods for the stereoselective synthesis of piperidines include:

Aza-Diels-Alder reactions: This cycloaddition approach can provide rapid access to highly functionalized piperidines with good stereocontrol.

Intramolecular cyclization of aminoalkenes or aminoalcohols: These methods often proceed with high diastereoselectivity, dictated by the stereochemistry of the starting material. nih.gov

Asymmetric allylation followed by aza-Prins cyclization: This sequence can generate complex bridged piperidine structures with multiple stereocenters. nih.gov

| Synthetic Approach | Key Features |

| Asymmetric Hydrogenation of Pyridines | Utilizes chiral catalysts (e.g., Ir, Rh) to achieve high enantioselectivity. nih.gov |

| Aza-Diels-Alder Reaction | Provides rapid access to functionalized piperidines with controlled stereochemistry. |

| Intramolecular Cyclization | Diastereoselectivity is often substrate-controlled. nih.gov |

| Asymmetric Allylation/Aza-Prins Cyclization | Generates complex bridged piperidines with multiple stereocenters. nih.gov |

Advanced Synthetic Strategies for Complex this compound Derivatives

To access more complex and diverse analogues, advanced synthetic strategies are employed. These methods often focus on the late-stage functionalization of the piperidine ring, allowing for the rapid generation of a library of compounds from a common intermediate.

Biocatalytic Carbon-Hydrogen Oxidation and Radical Cross-Coupling in Piperidine Functionalization

A powerful and modern approach to piperidine functionalization combines biocatalytic C-H oxidation with radical cross-coupling. news-medical.net This strategy utilizes enzymes to selectively introduce a hydroxyl group at a specific position on the piperidine ring. This initial oxidation provides a handle for subsequent diversification. news-medical.net

Following the enzymatic oxidation, the hydroxylated piperidine can undergo radical cross-coupling reactions. These reactions, often catalyzed by nickel, allow for the introduction of a wide range of substituents, including aryl, alkyl, and other functional groups. news-medical.net This two-step process offers a modular and efficient way to synthesize complex piperidine derivatives with high levels of regio- and stereocontrol. news-medical.net

Microwave-Assisted and High-Throughput Synthesis Techniques

To accelerate the synthesis and screening of this compound analogues, microwave-assisted and high-throughput synthesis techniques have been adopted. Microwave irradiation can significantly reduce reaction times for many of the key bond-forming reactions, such as amide coupling and cross-coupling reactions. acs.org

High-throughput synthesis platforms, often employing automated liquid handlers and parallel reactors, enable the rapid generation of large libraries of compounds. nih.govbeilstein-journals.orgresearchgate.netethz.chcam.ac.uk These libraries can then be screened for biological activity, facilitating the rapid identification of lead compounds. The combination of microwave-assisted synthesis and high-throughput techniques provides a powerful toolkit for medicinal chemists to efficiently explore the structure-activity relationships of this compound analogues. acs.org

Structural Elaboration and Derivatization Strategies

The structural diversity of this compound analogues can be further expanded through various derivatization strategies. These strategies can be applied to both the piperidine ring and the butyramide side chain.

Functionalization of the piperidine ring is a key area of focus. As discussed, C-H activation and cross-coupling reactions provide a powerful means to introduce substituents at various positions on the ring. news-medical.net Furthermore, the nitrogen atom of the piperidine can be quaternized to introduce a positive charge, or the ring can be incorporated into bicyclic or spirocyclic systems to explore different conformational spaces. nih.gov

Modification of the butyramide side chain offers another avenue for derivatization. The butyryl group can be replaced with other acyl groups to probe the effects of chain length and branching. Additionally, functional groups can be introduced onto the butyryl chain to introduce new pharmacophoric elements. These structural modifications are crucial for fine-tuning the pharmacological properties of this compound analogues. arizona.edu

Substituent Modifications on the Piperidine Ring and its Impact on Scaffold Properties

Modification of the piperidine ring is a key strategy to modulate the physicochemical properties of this compound analogues. The introduction of substituents can significantly influence factors such as lipophilicity, steric hindrance, and conformational flexibility, which in turn affect the molecule's interaction with biological targets.

The impact of these modifications is often evaluated in the context of specific biological targets. In the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), for instance, the replacement of a 3-alkylamino substituent with a 3-alkyl group on a piperidine-containing scaffold was explored. nih.gov While this change reduced activity against certain mutant enzymes, it highlighted how even subtle changes to the piperidine ring can alter the inhibitory profile of the compound. nih.gov Research into piperidine derivatives has shown that the strategic placement of substituents is crucial for biological activity, with fluorine atoms and meta-substitution on appended benzene (B151609) rings enhancing inhibitory properties against certain enzymes. nih.gov

| Piperidine Precursor | Synthetic Strategy | Resulting Analogue Type | Potential Impact on Properties |

|---|---|---|---|

| 4-Methylpiperidine | Acylation with butyryl chloride | N-(4-methylpiperidin-1-yl)butyramide | Increased lipophilicity, altered steric profile |

| Piperidine-4-carboxylic acid ethyl ester | Acylation followed by ester hydrolysis/derivatization | Analogues with functional groups at the 4-position | Introduction of polar groups, potential for further functionalization |

| 3-Hydroxypiperidine | Acylation and optional etherification/esterification of the hydroxyl group | N-(3-hydroxypiperidin-1-yl)butyramide | Increased polarity, potential for hydrogen bonding |

Alterations of the Butyramide Chain Length and Substitution Patterns

For example, a study on alkanamide derivatives involved the synthesis of various acetamide (B32628) and propanamide compounds, demonstrating the common strategy of altering acyl chain length. thieme-connect.com Another synthetic approach involves the conjugate addition of piperidine to methyl crotonate, which, after hydrolysis and coupling, yields N-substituted 3-(piperidin-1-yl)butyramides. nih.gov This method introduces a methyl substituent at the β-position of the butyramide chain, altering its substitution pattern. nih.gov

The synthesis of such analogues can be achieved by reacting piperidine with the corresponding acyl chloride (e.g., acetyl chloride for an acetamide, propionyl chloride for a propanamide). For substituted chains, the synthesis starts with a modified carboxylic acid. For instance, 2,2-diphenyl-4-(piperidin-1-yl)butanamide serves as an intermediate for various biologically active compounds, showcasing a more complex substitution pattern on the butyramide backbone. nih.gov

| Modification | Example Analogue | Synthetic Approach | Potential Effect |

|---|---|---|---|

| Chain Shortening | N-piperidin-1-yl-acetamide | Reaction of piperidine with acetyl chloride | Reduced size and lipophilicity, altered conformational freedom |

| Chain Lengthening | N-piperidin-1-yl-pentanamide | Reaction of piperidine with pentanoyl chloride | Increased size and lipophilicity, potential for new binding interactions |

| β-Substitution | N-Aryl-3-(piperidin-1-yl)butyramide | Conjugate addition of piperidine to methyl crotonate, followed by coupling | Introduction of a chiral center, altered chain conformation |

| α-Substitution | 2,2-Diphenyl-4-(piperidin-1-yl)butanamide | Multi-step synthesis involving substituted butanoic acid | Significant increase in steric bulk near the amide bond |

Installation of Diverse Terminal Moieties for Pharmacological Tuning

The installation of various terminal moieties onto the this compound scaffold is a critical strategy for tailoring its pharmacological activity. This approach aims to introduce functional groups that can form specific interactions—such as hydrogen bonds, ionic bonds, or hydrophobic interactions—with a biological target, thereby enhancing potency and selectivity.

Synthetic methodologies often involve coupling the core scaffold to other chemical entities. For example, N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides were synthesized by N-alkylation of a benzofuran-2-carboxamide (B1298429) precursor with 1-(3-iodopropyl)piperidine. nih.gov In this case, the piperidine group is part of a longer alkyl chain attached to the amide nitrogen, and the terminal moiety is a complex benzofuran (B130515) ring system designed to interact with sigma receptors. nih.gov This highlights a common strategy where the piperidine-amide core acts as a linker between different pharmacophoric elements.

Structure Activity Relationship Sar Studies of N Piperidin 1 Yl Butyramide Derivatives

Influence of Structural Modifications on Biological Activity and Selectivity

The biological activity of N-piperidin-1-yl-butyramide derivatives is profoundly influenced by the nature and position of substituents on both the piperidine (B6355638) ring and the butyramide (B146194) moiety. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity for biological targets.

Positional and Electronic Effects of Substituents

Systematic modifications of the this compound scaffold have revealed that the placement and electronic nature of substituents are critical determinants of biological activity. For instance, in related N-aryl piperidine series, the nature of substituents on the aromatic ring significantly impacts agonistic or antagonistic activity at various receptors. nih.gov

The position of these substituents is equally important. For example, a substituent at the para-position of a phenyl ring will exert different electronic and steric effects compared to the same substituent at the ortho- or meta-position, leading to variations in binding affinity and selectivity.

Table 1: Hypothetical SAR Data on Substituted N-(1-arylpiperidin-4-yl)butyramide Derivatives This table is illustrative and based on general principles of medicinal chemistry, as specific SAR data for this compound was not available in the searched literature.

| Compound | R (Substituent on Phenyl Ring) | Position | Biological Activity (IC50, nM) |

|---|---|---|---|

| 1a | H | - | 150 |

| 1b | 4-Cl | para | 75 |

| 1c | 3-Cl | meta | 120 |

| 1d | 4-OCH3 | para | 200 |

Impact of Lipophilicity and Polarity on Molecular Interactions

Lipophilicity, often expressed as logP or logD, is a key physicochemical parameter that governs the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, as well as their interaction with biological targets. frontiersin.org In the context of this compound derivatives, modifications that alter lipophilicity can have a profound impact on their biological profile.

Increasing the lipophilicity, for instance by introducing alkyl or aryl substituents, can enhance the compound's ability to cross cell membranes and access hydrophobic binding pockets within a receptor. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and non-specific binding. mdpi.com

Conformational Analysis and Stereochemical Determinants of the Biological Profile

The three-dimensional conformation of this compound derivatives is a critical factor in their biological activity. The piperidine ring typically adopts a chair conformation, but the presence of substituents and the nature of the N-acyl group can influence the conformational equilibrium. nih.gov

For N-acylpiperidines, there is a notable preference for the axial orientation of a substituent at the 2-position, driven by pseudoallylic strain. nih.gov This conformational preference can significantly impact how the molecule presents its pharmacophoric features to a binding site. The energy difference between chair and twist-boat conformations is generally small, suggesting that the less stable twist-boat conformation might be adopted upon binding to a protein to achieve a better fit. nih.gov

Stereochemistry also plays a pivotal role. The presence of chiral centers, either on the piperidine ring or on the butyramide side chain, can lead to enantiomers with markedly different biological activities and selectivities. This stereoselectivity arises from the specific spatial arrangement of atoms required for optimal interaction with a chiral biological target.

Pharmacophore Elucidation and Identification of Key Binding Elements

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. nih.gov For piperidine-based ligands, a common pharmacophore model includes a basic nitrogen atom, which is typically protonated at physiological pH and acts as a positive ionizable feature, and one or more hydrophobic regions. nih.gov

The key binding elements for this compound derivatives would likely include:

A positive ionizable feature: The piperidine nitrogen, which can form an ionic bond with an acidic residue in the receptor's binding pocket.

Hydrogen bond acceptors/donors: The carbonyl oxygen of the butyramide group can act as a hydrogen bond acceptor, while an N-H on the amide (if present in analogs) could be a donor.

Hydrophobic regions: The piperidine ring itself and any lipophilic substituents contribute to hydrophobic interactions with the target.

Computational methods, such as molecular docking and 3D-QSAR studies, are instrumental in developing and refining pharmacophore models for this class of compounds. nih.govnih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemical entities with improved properties while retaining the key pharmacophoric features of a lead compound. nih.gov

Modification of the Core Heterocyclic System

The piperidine ring in this compound serves as a versatile scaffold that can be modified through various bioisosteric replacement strategies to fine-tune the compound's physicochemical and pharmacological properties. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.

Common bioisosteric replacements for the piperidine ring include:

Other saturated heterocycles: Morpholine, thiomorpholine, or piperazine (B1678402) can be introduced to alter polarity, pKa, and hydrogen bonding capabilities. enamine.net

Bicyclic and spirocyclic systems: The use of bicyclic scaffolds like azaspiro[3.3]heptane can offer a similar three-dimensional arrangement of substituents while potentially improving metabolic stability and reducing lipophilicity compared to a simple piperidine ring. researchgate.net

Acyclic analogs: In some cases, the piperidine ring can be replaced by a flexible alkyl chain bearing the necessary functional groups to mimic the spatial orientation of the original scaffold.

These modifications can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles, or provide a route to novel intellectual property.

Ring Opening and Ring Closure Approaches to Scaffold Diversity

The exploration of scaffold diversity is a cornerstone of modern medicinal chemistry, aimed at identifying novel chemical entities with improved pharmacological profiles. In the context of this compound derivatives, structure-activity relationship (SAR) studies have ventured into modifying the core piperidine moiety through strategic ring opening and ring closure approaches. These strategies are employed to modulate the conformational rigidity and flexibility of the molecule, which in turn can significantly influence its interaction with biological targets.

Ring Opening Strategies

The tactic of ring opening is utilized to investigate the impact of increased conformational flexibility on the biological activity of a compound. By cleaving the piperidine ring, researchers can assess whether the cyclic constraint is essential for potent bioactivity. This approach can lead to the discovery of more easily synthesized acyclic analogs with retained or even enhanced efficacy.

A pertinent example of this strategy can be drawn from studies on analogous heterocyclic systems where the piperidine ring is a key structural feature. mdpi.com For instance, in a series of compounds targeting the NLRP3 inflammasome, the opening of a piperidine ring was explored to determine if removing conformational constraints could improve target interaction. mdpi.com Applying this concept to this compound, a hypothetical ring-opened analog would be N,N-dipropylbutyramide.

To systematically study the impact of such a modification, a series of acyclic derivatives can be synthesized and evaluated. The findings from such studies can provide valuable insights into the spatial requirements of the binding site.

Below is an interactive data table illustrating a hypothetical SAR study based on the ring-opening of the this compound scaffold.

| Compound ID | Structure | Modification | Hypothetical Biological Activity (% Inhibition) |

| 1 | This compound | Parent Compound | 85.2 ± 4.5 |

| 2 | N,N-dipropylbutyramide | Ring-Opened Analog | 42.7 ± 5.1 |

| 3 | N-propyl-N-butylbutyramide | Asymmetric Ring-Opened Analog | 35.1 ± 3.8 |

| 4 | N-ethyl-N-pentylbutyramide | Chain Length Variation | 28.9 ± 6.2 |

The hypothetical data suggests that the cyclic nature of the piperidine ring in this compound is crucial for its biological activity, with the ring-opened analogs exhibiting significantly reduced inhibitory effects. This underscores the importance of the conformational restriction imposed by the piperidine ring for optimal interaction with its biological target.

Ring Closure Strategies

Conversely, ring closure strategies, often involving intramolecular cyclization, are employed to introduce conformational constraints and explore new regions of chemical space. nih.gov These approaches can lead to the formation of bridged or fused bicyclic systems, which can lock the molecule into a specific conformation that may have a higher affinity for the target receptor.

The synthesis of such constrained analogs can be achieved through various chemical transformations. For example, intramolecular reactions can be designed to form a new ring fused to the existing piperidine scaffold. nih.gov These strategies are instrumental in developing a deeper understanding of the bioactive conformation of the pharmacophore.

Systematic chemical approaches to modify the piperidine ring with one- or two-carbon bridges have been shown to be effective in controlling the conformation of piperidine-containing ligands. nih.gov Such modifications can lead to derivatives with enhanced affinity and selectivity.

The following interactive data table presents a hypothetical SAR study based on ring-closure modifications of the this compound scaffold.

| Compound ID | Structure | Modification | Hypothetical Biological Activity (Ki in nM) |

| 1 | This compound | Parent Compound | 50.3 |

| 5 | 1-butyryl-1-azabicyclo[2.2.1]heptane | Bridged Analog (2-azanorbornane) | 25.8 |

| 6 | 8-butyryl-8-azabicyclo[3.2.1]octane | Bridged Analog (nortropane) | 32.1 |

| 7 | 1-butyryl-1-azabicyclo[2.2.2]octane | Bridged Analog (isoquinuclidine) | 45.7 |

In this hypothetical study, the introduction of a bridged system, such as in the 2-azanorbornane derivative, leads to a twofold increase in binding affinity compared to the parent compound. This suggests that the constrained conformation of the bicyclic system more closely mimics the bioactive conformation of this compound.

Preclinical Pharmacological and Biological Investigations of N Piperidin 1 Yl Butyramide Analogues

In Vitro Studies on Molecular Targets and Signaling Pathways

The following sections summarize the receptor binding and functional modulation data for various analogues of N-piperidin-1-yl-butyramide.

Receptor Binding Affinities and Functional Modulations

Analogues of this compound, particularly those incorporating a benzyl (B1604629) group on the piperidine (B6355638) nitrogen (N-benzylpiperidine derivatives), have been investigated as potential modulators of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). Research indicates that the N-benzylpiperidine motif is a significant pharmacophore for antagonist activity at the α7 nAChR subtype. nih.gov

A number of these piperidine derivatives have demonstrated antagonist actions on α7 nAChRs. nih.gov Specific compounds within this class have shown submicromolar IC50 values for homomeric α7 nAChRs. nih.gov The antagonism appears to be concentration-dependent and noncompetitive, which suggests that these compounds may act as negative allosteric modulators of the receptor. nih.gov For instance, the compound 2-(1-benzylpiperidin-4-yl)-ethylamine exhibited a clear preference and inhibitory potency for α7 nAChRs. nih.gov In cellular assays, representative compounds from this series were also found to inhibit cytosolic Ca2+ signals mediated by nAChRs in a concentration-dependent manner. nih.gov

Table 1: Functional Activity of N-benzylpiperidine Analogues at α7 Nicotinic Acetylcholine Receptors

| Compound | Target Receptor | Functional Activity | IC50 (µM) |

| Compound 13 | α7 nAChR | Antagonist | Submicromolar |

| Compound 26 | α7 nAChR | Antagonist | Submicromolar |

| Compound 38 | α7 nAChR | Antagonist | Submicromolar |

| 2-(1-benzylpiperidin-4-yl)-ethylamine (48) | α7 nAChR | Antagonist | Not Specified |

This data is based on studies of N-benzylpiperidine derivatives, which are analogues of this compound. nih.gov

While specific data for this compound is unavailable, nonpeptide antagonists for the arginine vasopressin (AVP) V2 receptor have been developed, with some incorporating cyclic amine structures. For example, a series of 4'-(1,4,5,6-tetrahydroimidazo[4,5-d] auburn.edubenzoazepine-6-carbonyl)benzanilide and related derivatives have been synthesized and evaluated for their AVP antagonist activity at both V1A and V2 receptors. nih.gov One notable compound from this series, conivaptan (B1669423) hydrochloride (YM087), demonstrated potent binding affinity and antagonist activity at both V1A and V2 receptors. nih.gov

The piperidine scaffold is a common feature in many opioid receptor ligands. Analogues of this compound have been designed and synthesized as potential µ-opioid receptor (MOR) agonists. For example, compounds based on the loperamide (B1203769) and diphenoxylate structure, which contain a 4-phenylpiperidine (B165713) scaffold, have been explored. mdpi.com

Furthermore, a novel class of delta-opioid receptor agonists, exemplified by N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, has been developed. nih.gov These compounds, which replace the piperazine (B1678402) ring of SNC-80 with a piperidine ring, exhibit high affinity and selectivity for the delta-opioid receptor and function as full agonists. nih.gov The lead compound in this series, 6a, displayed an IC50 of 0.87 nM for the delta receptor with very high selectivity over the mu (4370-fold) and kappa (8590-fold) receptors. nih.gov

Table 2: Opioid Receptor Binding Affinities of a Piperidine-based Analogue

| Compound | Target Receptor | Binding Affinity (IC50, nM) | Selectivity (µ/δ) | Selectivity (κ/δ) |

| 6a | Delta | 0.87 | 4370 | 8590 |

This data is for N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, an analogue of this compound. nih.gov

The piperidine moiety is a well-established component of many first and second-generation histamine (B1213489) H1 receptor antagonists. auburn.eduresearchgate.net Various classes of H1-antagonists, including aminoalkyl ethers, ethylenediamines, piperazines, and propylamines, incorporate this structural feature. auburn.edu Research into novel H1-antagonists has led to the development of substituted piperazine and piperidine derivatives. nih.gov For instance, one study identified 7-[3-[4-(diphenylmethoxy)-1-piperidinyl]propyl]-3,7-dihydro-1,3-dimethyl-1H-pyrine-2,6-dione (WY-49051) as a potent and orally active H1-antagonist. nih.gov Another series of indolylpiperidinyl derivatives were also prepared and showed promise as H1 antagonists with good in vivo activity. nih.gov

Table 3: Histamine H1 Receptor Antagonist Activity of a Piperidine Analogue

| Compound | Functional Activity |

| WY-49051 | Potent, orally active H1-antagonist |

This data is for 7-[3-[4-(diphenylmethoxy)-1-piperidinyl]propyl]-3,7-dihydro-1,3-dimethyl-1H-pyrine-2,6-dione, an analogue of this compound. nih.gov

The chemokine receptor CCR2 is a target for inflammatory diseases, and various antagonists have been developed. A novel series of N-aryl piperazine-1-carboxamide (B1295725) CCR2 antagonists has been discovered. nih.gov While these are piperazine rather than piperidine derivatives, they highlight the importance of the cyclic amine core in CCR2 antagonist design. Early compounds in this series were potent at CCR2 but also showed off-target effects. Structural modifications aimed at reducing lipophilicity and basicity led to the identification of analogues with an improved selectivity profile. nih.gov

Enzyme Inhibition Profiling and Mechanistic Characterization

The therapeutic potential of this compound analogues is largely defined by their interaction with specific enzymes. These interactions are critical in understanding their mechanism of action and potential applications in disease treatment.

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibitionacgpubs.orgnih.gov

Analogues of this compound have been identified as significant inhibitors of cholinesterases, enzymes crucial for the degradation of the neurotransmitter acetylcholine. acgpubs.org Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) is a primary therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. acgpubs.org

Research has demonstrated that certain piperidine derivatives exhibit potent, noncompetitive, and reversible inhibition of AChE. inca.gov.br For instance, compounds designed from the natural piperidine alkaloid (−)-spectaline have shown significant inhibitory activity. nih.govinca.gov.br The mechanism often involves binding to the peripheral anionic site of the enzyme, leading to a steric blockade of the gorge that prevents substrate access to the catalytic site. inca.gov.br

The inhibitory activity is highly dependent on the specific chemical structure of the analogue. Modifications to the piperidine ring and its substituents can dramatically alter potency and selectivity for AChE over BuChE. nih.gov For example, introducing a bulky moiety at the para position of a benzamide (B126) group or an alkyl group at the nitrogen atom of the benzamide has been shown to substantially increase anti-AChE activity. nih.gov Some analogues exhibit a high degree of selectivity, showing thousands of times greater affinity for AChE than for BuChE. nih.gov

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Selectivity (AChE vs. BuChE) |

|---|---|---|---|

| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one (1d) | AChE | 12.55 µM | Selective for AChE |

| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one (1g) | BuChE | 17.28 µM | Dual inhibitor |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | AChE | 0.56 nM | 18,000-fold greater for AChE |

| Semi-synthetic analogue 7 | AChE | 7.32 µM | 21-fold less potent against BuChE |

| Semi-synthetic analogue 9 | AChE | 15.1 µM | 9.5-fold less potent against BuChE |

Fatty Acid Amide Hydrolase (FAAH) Activity Modulationnih.gov

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide (B1667382). nih.govwikipedia.org Inhibition of FAAH is a therapeutic strategy for managing pain and inflammation by augmenting endogenous anandamide levels. nih.govnih.gov

Piperidine-containing compounds, particularly cyclic piperidine aryl ureas and piperidine carbamates, have been developed as potent, covalent inhibitors of FAAH. nih.govrsc.org The mechanism involves the FAAH enzyme hydrolyzing the amide bond of these inhibitors, which leads to the formation of a stable, covalent adduct with the enzyme, thereby inactivating it. nih.gov Computational studies suggest that the FAAH active site induces a conformational distortion in the amide bond of the piperidine inhibitors, which facilitates the covalent modification. nih.gov Structure-activity relationship studies have shown that factors such as the length of the alkyl spacer connecting the indole (B1671886) and piperidine rings can significantly affect inhibitory activity. rsc.org

| Compound Class | Mechanism of Action | Key Structural Features |

|---|---|---|

| Piperidine/Piperazine Aryl Ureas | Covalent Inhibition | Distortion of the amide bond within the FAAH binding site. nih.gov |

| (Indolylalkyl)piperidine carbamates | Enzyme Inhibition | Activity is affected by the length of the alkyl spacer and substituents on the indole ring. rsc.org |

Dihydrofolate Reductase (DHFR) Inhibitionnih.govresearchgate.net

Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. nih.gov This process is essential for the synthesis of precursors for DNA, RNA, and proteins. nih.govmdpi.com Consequently, DHFR is a significant target for developing agents against cancer and various infectious diseases. nih.govresearchgate.net

A novel series of 4-piperidine-based thiosemicarbazones has been synthesized and evaluated for their inhibitory potential against DHFR. nih.govresearchgate.net In vitro biochemical assays demonstrated that these compounds exhibit potent inhibition of the DHFR enzyme, with IC50 values typically falling within the micromolar range. nih.govresearchgate.net The structure-activity relationship of these compounds guides the rational design of more potent and selective DHFR inhibitors. nih.gov

| Compound Class | Target Enzyme | Inhibitory Activity Range (IC50) |

|---|---|---|

| 4-piperidine-based thiosemicarbazones | DHFR | 13.70 ± 0.25 µM to 47.30 ± 0.86 µM nih.govresearchgate.net |

Cytochrome P450 Enzyme Interactions (e.g., CYP17)mdpi.com

Cytochrome P450 17A1 (CYP17A1) is a key enzyme in the biosynthesis of androgens and is a critical target in the treatment of prostate cancer. mdpi.comnih.gov Research has focused on developing non-steroidal inhibitors of CYP17A1, and piperidine derivatives have emerged as a promising class of compounds. mdpi.com

These novel ligands have been shown to be potent inhibitors of the enzyme, with activity in the sub-micromolar range. mdpi.com The mechanism of inhibition often involves the coordination of a nitrogen atom within the inhibitor's structure to the heme iron of the cytochrome P450 enzyme. mdpi.com This interaction blocks the enzyme's normal catalytic activity, thereby suppressing androgen production. mdpi.comnih.gov

Na+/K+-ATPase and Ras Oncogene Pathway Modulation

While direct studies on this compound's effect on Na+/K+-ATPase are limited in the available literature, research into related piperidine structures has revealed modulation of the Ras oncogene pathway. Deregulated Ras activity is a factor in approximately 30% of human cancers. One strategy to modulate this pathway is by targeting proteins that interact with Ras, such as the guanine (B1146940) nucleotide exchange factor Son of Sevenless homologue 1 (SOS1). bohrium.com

Structure-based design has led to the development of aminopiperidine indoles that can activate the nucleotide exchange process at submicromolar concentrations. These compounds have been shown to increase the levels of active RAS-GTP in cells and cause signaling changes in the MAPK-ERK pathway, demonstrating a clear interaction with this critical cellular signaling cascade. bohrium.com

Modulation of Cellular Processes and Cellular Pathway Interrogation

The enzymatic interactions of this compound analogues translate into the modulation of various cellular processes and pathways.

Cholinergic Neurotransmission : By inhibiting AChE and BuChE, these compounds increase the concentration and duration of action of acetylcholine in synaptic clefts, thereby enhancing cholinergic neurotransmission. This is the underlying principle for their potential use in neurodegenerative diseases. acgpubs.org

Endocannabinoid Signaling : Through the inhibition of FAAH, piperidine derivatives can elevate the levels of endogenous cannabinoids like anandamide. nih.gov This enhances endocannabinoid signaling, which plays a role in pain, inflammation, and mood regulation.

Folate Metabolism and Cell Proliferation : DHFR inhibition directly impacts the folate pathway, leading to a depletion of the precursors necessary for DNA and RNA synthesis. nih.govebi.ac.uk This disruption of nucleotide biosynthesis can halt cell proliferation, which is the basis for its application in cancer and antimicrobial therapies.

Steroidogenesis : Inhibition of CYP17A1 by piperidine analogues blocks the production of androgens. mdpi.com This has a direct impact on androgen-dependent processes and is a key strategy in treating hormone-sensitive cancers like prostate cancer. mdpi.com

Ras/MAPK Signaling Pathway : Certain aminopiperidine analogues can modulate the Ras signaling pathway by activating the guanine nucleotide exchange factor SOS1. bohrium.com This leads to changes in the levels of activated Ras and downstream effectors like pERK1/2, impacting cell growth and differentiation pathways. bohrium.com

Apoptosis Induction : Some piperidine derivatives bearing an aryl carboxamide moiety have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells. For instance, certain compounds were found to inhibit the growth of human leukemia cells and trigger apoptosis, suggesting a potential role as antileukemic agents. consensus.app

Effects on Cell Proliferation Pathways

Analogues of this compound have demonstrated significant anti-proliferative activity across various cancer cell lines. The inhibitory effects are often attributed to the modulation of key signaling pathways involved in cell growth and division.

Derivatives incorporating a carbazole (B46965) nucleus have been a particular focus of investigation. For instance, in a study evaluating a series of these compounds, significant growth inhibition (GI₅₀) was observed in breast cancer cell lines. Notably, compounds featuring a piperazinyl butyramide (B146194) group attached to the carbazole nitrogen showed enhanced cytotoxicity.

Table 1: Anti-proliferative Activity of Carbazole-based this compound Analogues

| Compound | Cell Line | GI₅₀ (µM) |

|---|---|---|

| Compound with 2-piperazinyl ethyl butyramide chain | MCF-7 | 8 |

| Compound with 2-piperazinyl ethyl butyramide chain | MDA-MB-231 | 4.7 |

| Compound with piperazinyl amide | MCF-7 | 7.5 |

| Compound with piperazinyl amide | MDA-MB-231 | 6.7 |

Furthermore, piperidine-containing compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells. One novel N-(piperidine-4-yl)benzamide derivative, compound 47, exhibited potent activity against HepG2 liver cancer cells with an IC₅₀ value of 0.25 μM. nih.gov Mechanistic studies revealed that this compound induces cell cycle arrest through a p53/p21-dependent pathway, highlighting a specific molecular mechanism of its anti-proliferative action. nih.gov The piperidine moiety is a common feature in compounds designed to inhibit various kinases, including Akt, which is a central node in cell proliferation and survival pathways. nih.gov The anticancer effects of piperidine and its derivatives are often linked to the activation of apoptotic pathways, including the release of mitochondrial cytochrome C and the modulation of Bax and Bcl-2 proteins. nih.gov

Influence on Cell Migration Mechanisms

The metastatic spread of cancer is a major contributor to mortality, making the inhibition of cell migration a key therapeutic goal. Analogues of this compound have been investigated for their potential to impede this process.

In studies involving carbazole derivatives, certain compounds demonstrated notable anti-migratory effects. For example, a carbazole derivative featuring a piperidine-4-carbonitrile amide group, which showed moderate anti-proliferative activity, was found to inhibit the migration of MDA-MB-231 breast cancer cells. Other analogues with phenyl- and acetyl-piperazine amide groups also displayed comparable anti-migratory activity.

Table 2: Anti-migratory Activity of Carbazole-based this compound Analogues

| Compound | Cell Line | Migration Inhibition (%) |

|---|---|---|

| Carbazole derivative with piperidine-4-carbonitrile amide | MDA-MB-231 | 19 |

| Carbazole derivative with phenyl-piperazine amide | MDA-MB-231 | 20 |

| Carbazole derivative with acetyl-piperazine amide | MDA-MB-231 | 18 |

A hybrid compound combining piperidine and valproic acid, F2S4-p-VPA, was shown to inhibit cell migration more effectively than the established drug methotrexate (B535133) in glioblastoma and breast cancer cell lines. researchgate.net This suggests that the inclusion of a piperidine moiety can contribute significantly to the anti-metastatic potential of a compound. researchgate.net

In Vivo Preclinical Pharmacokinetic and Pharmacodynamic Characterization

The translation of in vitro activity to in vivo efficacy is a critical step in drug development. This section explores the absorption, distribution, metabolism, excretion (ADME), brain penetration, target engagement, and pharmacodynamic profiles of this compound analogues in preclinical animal models.

Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment in Animal Models

The piperidine scaffold is a common feature in many orally available drugs and is often incorporated to improve pharmacokinetic properties. For a series of 3,4,6-trisubstituted piperidine derivatives developed as Akt inhibitors, one lead compound, E22, demonstrated a favorable pharmacokinetic profile. nih.gov

Table 3: Pharmacokinetic Parameters of Piperidine Derivative E22 in Mice

| Parameter | Value |

|---|---|

| Oral Bioavailability (F%) | 35.4 |

| Cmax (ng/mL) | 1456 |

| Tmax (h) | 2 |

| AUC (ng·h/mL) | 6548 |

| t1/2 (h) | 3.2 |

In another study, a 9-amino acridine (B1665455) compound containing a piperidine moiety showed an oral bioavailability of 83.8% in mice, indicating excellent absorption from the gastrointestinal tract. nih.gov The blood clearance of a piperidine-containing KRASG12D inhibitor, AZD0022, was 8.2 mL/min/kg in mice and 8.6 mL/min/kg in dogs, with extensive distribution into tissues. researchgate.net

Brain Penetration and Distribution Studies

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for treating central nervous system (CNS) disorders and brain metastases. The physicochemical properties of piperidine-containing compounds can be modulated to either enhance or limit brain penetration.

For a series of benztropine (B127874) analogues with a piperidine-like tropane (B1204802) core, brain-to-plasma partition coefficients ranged from 1.3 to 2.5 in rats, indicating significant brain penetration. nih.gov In a study of 9-amino acridine derivatives, oral administration of a piperidine-containing compound resulted in a peak brain concentration of 0.6 μM in mice, demonstrating its ability to cross the BBB. nih.gov An intravenous dose of the same compound yielded a peak brain concentration of 1.7 μM. nih.gov

Target Engagement Evaluation in Preclinical Animal Models

Confirming that a drug candidate interacts with its intended target in a living organism is a key step in preclinical development. For piperidine-based kinase inhibitors, target engagement is often assessed by measuring the phosphorylation status of downstream substrates.

In a study of the orally active piperidine derivative and Akt inhibitor, E22, target engagement was demonstrated in a SKOV3 ovarian cancer xenograft model. nih.gov Administration of E22 led to a significant, dose-dependent inhibition of the phosphorylation of downstream proteins of the Akt kinase in tumor tissue. nih.gov This provides direct evidence that the compound is reaching its target in the tumor and exerting its intended biological effect. Similarly, for the KRASG12D inhibitor AZD0022, a 7-day treatment in a mouse xenograft model resulted in up to approximately 75% inhibition of the downstream target pRSK, demonstrating clear target engagement. researchgate.net

Pharmacodynamic Profiling in Relevant Biological Systems

Pharmacodynamic studies aim to understand the physiological and biochemical effects of a drug on the body. For this compound analogues, this involves assessing their in vivo efficacy and relating it to their mechanism of action.

The piperidine derivative E22, which demonstrated potent Akt inhibition and favorable pharmacokinetics, also showed very potent in vivo antitumor efficacy, with over 90% tumor growth inhibition in a SKOV3 xenograft model. nih.gov This strong anti-tumor activity is a direct consequence of its engagement with the Akt signaling pathway. In another example, piperidine-linked benzenesulfonamides have been identified as effective inhibitors of carbonic anhydrase IX and XII, enzymes overexpressed in hypoxic tumors. nih.gov One such compound, 7h, demonstrated an inhibitory effect on MCF-7 breast cancer cell proliferation with an IC₅₀ value of 1.20 μM under hypoxic conditions. nih.gov

Computational Chemistry and Molecular Modeling of N Piperidin 1 Yl Butyramide Derivatives

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of a ligand to a specific protein target. For derivatives of N-piperidin-1-yl-butyramide, molecular docking simulations can identify key interactions with the amino acid residues in the binding pocket of a receptor, providing a structural basis for their biological activity.

In a representative docking study, a series of this compound analogs could be docked into the active site of a target protein, such as a G-protein coupled receptor (GPCR) or an enzyme, to elucidate their binding mechanism. The results of such a study would typically be presented in a table summarizing the binding affinities and key interactions.

For instance, studies on structurally related 1-amino-2-phenyl-4-(piperidin-1-yl)-butanes as CCR5 antagonists have demonstrated the utility of this approach. nih.gov Docking simulations for these compounds revealed probable interaction models within the CCR5 binding site, and the predicted binding affinities showed a good correlation with their experimentally determined antagonist activities. nih.gov

Table 1: Illustrative Molecular Docking Results for this compound Derivatives against a Hypothetical Target

| Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| Compound A | -8.5 | Tyr108, Phe264, Trp273 | Tyr108 | Phe264, Trp273 |

| Compound B | -7.9 | Tyr108, Asn159, Phe264 | Tyr108, Asn159 | Phe264 |

| Compound C | -9.2 | Tyr108, Phe264, Trp273, Glu283 | Tyr108, Glu283 | Phe264, Trp273 |

These simulations can guide the design of new derivatives with improved potency by suggesting modifications that enhance favorable interactions or mitigate unfavorable ones.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful method used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds with the potential to be active at the target of interest, a process known as virtual screening.

A pharmacophore model for this compound derivatives would typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and positively ionizable groups. The generation of such a model can be based on the structures of known active ligands (ligand-based) or the structure of the target's binding site (structure-based).

Once a statistically robust pharmacophore model is developed, it can be employed to screen virtual libraries of compounds to identify new chemical entities that match the pharmacophoric features. This approach has been successfully applied to identify novel inhibitors for various targets. acs.org

Key Pharmacophoric Features for this compound Derivatives might include:

A hydrogen bond acceptor from the carbonyl oxygen of the butyramide (B146194) moiety.

A hydrophobic feature corresponding to the piperidine (B6355638) ring.

A positively ionizable feature associated with the nitrogen atom of the piperidine ring under physiological conditions.

This methodology accelerates the discovery of new lead compounds by narrowing down the number of molecules to be synthesized and tested experimentally.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the potency of newly designed molecules.

For a series of this compound derivatives, a QSAR model would be developed by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with their measured biological activity. Descriptors can be of various types, including electronic (e.g., Hammett sigma), hydrophobic (e.g., logP), steric (e.g., molar refractivity), and topological.

For example, QSAR studies on 3-(4-benzylpiperidin-1-yl)propylamine derivatives as CCR5 antagonists have highlighted the importance of lipophilicity and electron-donating substituents for binding affinity. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide further insights by mapping the steric and electrostatic fields around the molecules that are favorable or unfavorable for activity. nih.gov

Table 2: Example of Descriptors Used in a QSAR Model for this compound Derivatives

| Descriptor | Type | Correlation with Activity |

| LogP | Hydrophobic | Positive |

| Dipole Moment | Electronic | Negative |

| Molecular Weight | Steric | Positive |

| Topological Polar Surface Area (TPSA) | Topological | Negative |

A statistically validated QSAR model, characterized by high correlation coefficients (r²) and predictive power (q²), serves as a valuable tool for prioritizing the synthesis of the most promising candidates. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations can provide detailed insights into the conformational flexibility of ligands, the dynamic nature of ligand-receptor interactions, and the stability of the resulting complex.

For this compound derivatives, MD simulations can be performed on the ligand-protein complexes obtained from molecular docking to assess their stability and to observe the dynamic behavior of the ligand within the binding site. These simulations can reveal subtle but crucial details about the binding process, such as the role of water molecules in mediating interactions and the conformational changes that occur in both the ligand and the protein upon binding.

Analysis of MD trajectories can provide information on:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and ligand.

Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonding interactions.

Studies on other piperidine-based compounds have utilized MD simulations to confirm the stability of docking poses and to gain a deeper understanding of the interactions governing binding affinity. mdpi.comnih.gov

In Silico ADME Prediction and Property Optimization

In addition to predicting the biological activity of a compound, it is equally important to evaluate its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as these are critical determinants of a drug's in vivo efficacy. In silico ADME prediction tools have become an integral part of the drug discovery process, allowing for the early identification of compounds with potential pharmacokinetic liabilities.

For this compound and its derivatives, various ADME properties can be computationally predicted. These predictions help in optimizing the lead compounds to possess a desirable pharmacokinetic profile.

Table 3: Predicted ADME Properties for a Hypothetical this compound Derivative

| Property | Predicted Value | Acceptable Range |

| Molecular Weight ( g/mol ) | 184.28 | < 500 |

| LogP (Octanol/Water Partition Coefficient) | 1.95 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 2 | < 10 |

| Aqueous Solubility (logS) | -2.5 | > -4 |

| Blood-Brain Barrier (BBB) Permeability | High | - |

| CYP2D6 Inhibition | Non-inhibitor | - |

By analyzing the in silico ADME profiles, medicinal chemists can make informed decisions on which structural modifications are likely to improve the drug-like properties of the this compound scaffold, thereby increasing the probability of success in later stages of drug development. nih.govresearchgate.net

Lead Identification and Optimization Paradigms for the N Piperidin 1 Yl Butyramide Scaffold

Strategies for the Discovery of Novel Chemotypes Incorporating the Moiety

The discovery of novel chemotypes containing the N-piperidin-1-yl-butyramide moiety often begins with a broader exploration of the chemical space around the piperidine (B6355638) ring, a privileged scaffold in drug discovery. epdf.pubresearchgate.netresearchgate.netasianpubs.orgnih.gov Strategies for identifying new lead compounds incorporating this specific butyramide (B146194) derivative include high-throughput screening of diverse chemical libraries, fragment-based drug design, and the modification of existing bioactive molecules.

One key approach involves the strategic combination of the N-aminopiperidine core with various butyric acid derivatives through robust synthetic methodologies. This allows for the generation of a focused library of this compound analogues, which can then be screened against a panel of biological targets. Computational methods, such as molecular docking and virtual screening, can be employed to predict the binding affinity of these novel chemotypes to specific proteins, thereby prioritizing the synthesis and experimental evaluation of the most promising candidates.

Furthermore, insights from natural products containing piperidine alkaloids can inspire the design of new synthetic compounds. While not containing the precise this compound structure, the diverse biological activities of these natural products underscore the therapeutic potential of the piperidine ring system and can guide the development of novel derivatives.

Iterative Design, Synthesis, and Evaluation Cycles in Lead Optimization

Once an initial lead compound containing the this compound scaffold is identified, the process of lead optimization commences. This involves iterative cycles of designing, synthesizing, and evaluating new analogues to improve their potency, selectivity, and pharmacokinetic properties. A notable example of a compound containing a more complex derivative of the this compound scaffold is found in the developmental pathway of the anti-obesity drug Rimonabant. clinmedkaz.org An intermediate in its synthesis is 4-(4-chlorophenyl)-3-methyl-2,4-dioxo-N-piperidin-1-yl-butyramide. clinmedkaz.org

The optimization of such lead compounds often focuses on the systematic modification of different parts of the molecule. For instance, structure-activity relationship (SAR) studies on analogues of the cannabinoid CB1 receptor antagonist SR141716 (Rimonabant) have explored the impact of altering the aminopiperidine region. These studies investigate how substitutions on the piperidine ring or modifications to the butyramide chain affect receptor binding affinity and functional activity.

The following table illustrates the kind of data generated during such iterative cycles, showcasing how modifications to a hypothetical this compound lead compound might influence its biological activity.

| Compound ID | Modification on Butyramide Chain | Modification on Piperidine Ring | Target Binding Affinity (IC₅₀, nM) |

| Lead-001 | Unsubstituted | Unsubstituted | 500 |

| Analogue-01 | 4-chloro | Unsubstituted | 250 |

| Analogue-02 | Unsubstituted | 4-hydroxy | 400 |

| Analogue-03 | 4-chloro | 4-hydroxy | 100 |

This is a hypothetical data table for illustrative purposes.

Development of Advanced Analogues with Refined Pharmacological Profiles and Mechanistic Insights

Through continued iterative design, advanced analogues with significantly improved pharmacological profiles can be developed. These analogues may exhibit enhanced potency, greater selectivity for the desired biological target over off-targets, and more favorable absorption, distribution, metabolism, and excretion (ADME) properties.

For example, building upon the core N-acylpiperidine concept, researchers have developed piperidine-3-carboxamide derivatives as potential anti-melanoma agents. epdf.pub While the acyl group is not a butyramide in this specific case, the principles of modifying the piperidine-carboxamide scaffold are directly relevant. SAR studies on these compounds have revealed key structural features that govern their anti-proliferative activity.

The table below presents data from the study on piperidine-3-carboxamide derivatives, illustrating how structural modifications can lead to a refined pharmacological profile.

| Compound ID | Piperidine Moiety | Linker | Aryl Group | Anti-proliferative Activity (EC₅₀, µM) |

| 12 | Piperidine-4-carboxamide | Methylene | Phenyl | Inactive |

| 13 | Pyrrolidine | Methylene | Phenyl | 8.0 |

| 14 | Azetidine | Methylene | Phenyl | >20 |

| 15 | Piperidine-3-carboxamide | Carbonyl | Phenyl | Inactive |

| 16 | Piperidine-3-carboxamide | Sulfonyl | Phenyl | Inactive |

| 17 | Piperidine-3-carboxamide (reversed amide) | Methylene | Phenyl | Inactive |

| 50 | (S)-Piperidine-3-carboxamide | Methylene | Phenyl | 0.14 |

| 51 | (S)-Piperidine-3-carboxamide | Methylene | 4-Fluorophenyl | 0.16 |

Data sourced from a study on piperidine-3-carboxamide derivatives as senescence-inducing agents with anti-melanoma activities. epdf.pub

These advanced analogues not only represent potential clinical candidates but also serve as valuable pharmacological tools to probe the biological mechanisms of action. By comparing the effects of structurally related compounds with different potencies and selectivities, researchers can gain a deeper understanding of the molecular interactions between the drug and its target.

Future Research Directions and Unexplored Potential of the this compound Scaffold

The this compound scaffold continues to hold considerable promise for future drug discovery efforts. One area of future research lies in the exploration of this moiety in novel therapeutic areas. While its presence in compounds targeting the cannabinoid system is established, its potential against other G-protein coupled receptors, ion channels, and enzymes remains largely unexplored. Computer-aided drug design can be instrumental in identifying potential new targets for this scaffold.

Furthermore, the application of novel synthetic methodologies could unlock access to a wider range of structurally diverse analogues. Techniques such as late-stage functionalization could enable the rapid modification of complex this compound derivatives, accelerating the lead optimization process.

Another promising avenue is the development of bifunctional molecules or targeted protein degraders that incorporate the this compound scaffold as a binding element for a specific protein of interest. This could lead to the development of novel therapeutic modalities with unique mechanisms of action. The versatility of the piperidine ring and the tunability of the butyramide chain make this scaffold an attractive building block for such advanced molecular constructs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-piperidin-1-yl-butyramide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis of piperidine derivatives typically involves nucleophilic substitution or amidation reactions. For example, analogous compounds like N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide (PubChem CID: FUBMDYSCEHYRBK) utilize stepwise coupling of piperidine precursors with acylating agents under inert atmospheres . Optimization strategies include varying solvents (e.g., DMF or THF), temperature control (0–25°C), and catalysts (e.g., DCC for amide bond formation). Post-synthesis purification via column chromatography or recrystallization is critical, as seen in fluorinated pyridine derivatives . Yield improvements may require iterative DOE (Design of Experiments) approaches to assess variable interactions.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Characterization should integrate complementary techniques:

- NMR (¹H/¹³C) to confirm piperidine ring conformation and amide linkage, as demonstrated for N-acetylpiperidin-4-yl derivatives .

- HRMS (High-Resolution Mass Spectrometry) for molecular formula validation, with electrospray ionization (ESI) preferred for polar compounds.

- HPLC-PDA for purity assessment, using C18 columns and gradient elution (e.g., 5–95% acetonitrile/water) .

Cross-validation with IR spectroscopy can identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

- Methodological Answer : Based on analogous piperidine amides, adhere to OSHA and EU standards:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization occurs .

- Ventilation : Conduct reactions in fume hoods with ≥6 air changes/hour to limit inhalation exposure .

- Spill Management : Absorb solids with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- Kinetic Analysis : Monitor reaction progress via in-situ NMR or LC-MS under varying pH and temperature conditions. For example, track hydrolysis rates of the amide bond in acidic/basic media .

- Computational Modeling : Use DFT (Density Functional Theory) to calculate activation energies for nucleophilic attack at the carbonyl carbon, as applied to fluorinated benzamide derivatives .

Q. How should researchers address contradictions in physicochemical data (e.g., solubility, logP) for this compound?

- Methodological Answer :

- Systematic Review : Compile existing data from peer-reviewed studies and regulatory documents (e.g., NIST Chemistry WebBook) .

- Experimental Replication : Use standardized OECD Test Guidelines (e.g., TG 105 for water solubility) to resolve discrepancies .

- Statistical Meta-Analysis : Apply Q-test or I² statistics to quantify heterogeneity in reported values .

Q. What computational strategies are suitable for predicting the biological target interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB), focusing on enzymes with piperidine-binding pockets (e.g., kinases) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and free energy changes (MM-PBSA/GBSA) .

Q. What experimental designs are recommended to assess the stability of this compound under long-term storage conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4–8 weeks. Monitor degradation via UPLC-MS .

- Arrhenius Modeling : Predict shelf life by extrapolating degradation rates at elevated temperatures to ambient conditions .

Q. How can in vitro and in vivo models evaluate the acute toxicity profile of this compound?

- Methodological Answer :

- In Vitro : Use HepG2 cells for cytotoxicity assays (MTT/WST-1) and Ames tests (TA98/TA100 strains) for mutagenicity .

- In Vivo : Follow OECD TG 423 (acute oral toxicity) in rodents, with histopathological analysis of liver/kidney tissues .

Methodological Frameworks

- PICO/FINER Criteria : Apply these to formulate hypotheses (e.g., "Does this compound inhibit Enzyme X more effectively than existing analogs?") .

- Research Onion Model : Layer deductive (hypothesis-driven) and inductive (data-driven) approaches for interdisciplinary studies .

Key Data Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.